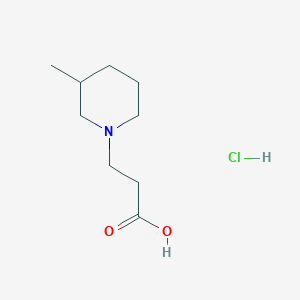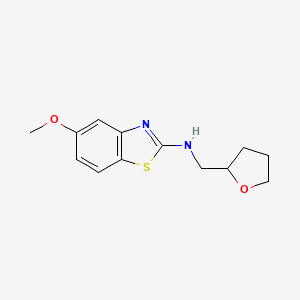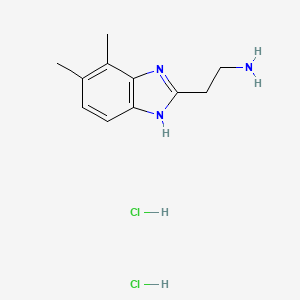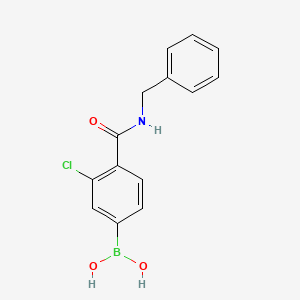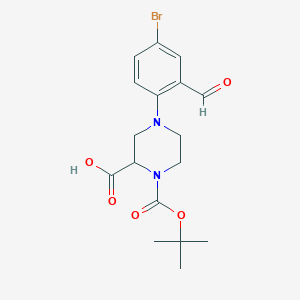
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
説明
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid , often abbreviated as BFCP , is a chemical compound with a complex structure. It belongs to the class of piperazine derivatives and contains both aromatic and aliphatic moieties. The compound’s chirality arises from the (S)-configuration at the 4-position of the phenyl ring.
Synthesis Analysis
The synthesis of BFCP involves several steps, including bromination, formylation, and piperazine ring formation. Researchers have reported various synthetic routes, but a common approach includes the following:
Bromination : Starting with 4-bromophenol, bromination occurs at the para position using a suitable brominating agent (e.g., N-bromosuccinimide). This yields 4-bromo-phenol.
Formylation : The formylation step introduces the formyl group (-CHO) at the ortho position of the brominated phenol. This can be achieved using Vilsmeier–Haack reagent or other formylation methods.
Piperazine Ring Formation : The final step involves the reaction of the formylated bromophenol with tert-butoxycarbonyl (Boc)-protected piperazine. The Boc group serves as a protecting group for the piperazine nitrogen. Acidic hydrolysis removes the Boc group, yielding BFCP.
Molecular Structure Analysis
BFCP’s molecular formula is C₁₈H₂₀BrN₃O₅ . Let’s examine its structural features:
- The central piperazine ring contains two nitrogen atoms, one of which is part of the carboxylic acid group.
- The brominated phenyl ring is attached to the piperazine nitrogen.
- The tert-butoxycarbonyl (Boc) group shields the other nitrogen atom.
Chemical Reactions Analysis
BFCP can participate in various chemical reactions:
- Hydrolysis : Removal of the Boc group under acidic conditions.
- Amide Formation : Reaction with amines to form amides.
- Esterification : Reaction with alcohols to form esters.
Physical And Chemical Properties Analysis
- Melting Point : BFCP typically melts around 150-160°C .
- Solubility : It is moderately soluble in organic solvents (e.g., dichloromethane, acetone) but less soluble in water.
- Stability : BFCP is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with caution.
- Hazardous Reactions : Avoid contact with strong oxidizing agents.
- Personal Protective Measures : Use appropriate protective gear (gloves, eyewear) when handling BFCP.
将来の方向性
Future research should focus on:
- Biological Activity : Investigate BFCP’s potential as a drug candidate.
- Structure-Activity Relationships : Explore modifications to enhance its properties.
- Synthetic Optimization : Develop more efficient synthetic routes.
特性
IUPAC Name |
4-(4-bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O5/c1-17(2,3)25-16(24)20-7-6-19(9-14(20)15(22)23)13-5-4-12(18)8-11(13)10-21/h4-5,8,10,14H,6-7,9H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKRWXXMNRYVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(4-Bromo-2-formylphenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B1417773.png)
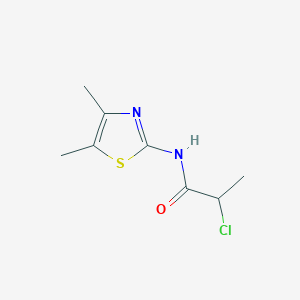
![2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B1417778.png)
![1-{1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1417780.png)
![2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1417781.png)
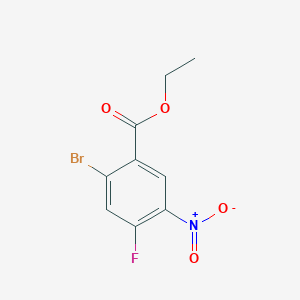
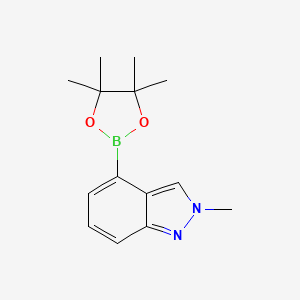
![[3-(2-Phenylmorpholin-4-yl)propyl]amine](/img/structure/B1417785.png)
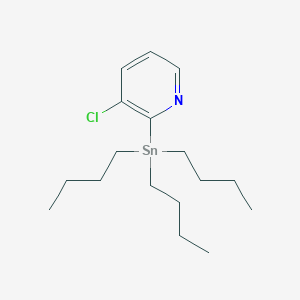
![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride](/img/structure/B1417787.png)
